N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Description

Systematic Nomenclature and Structural Identification

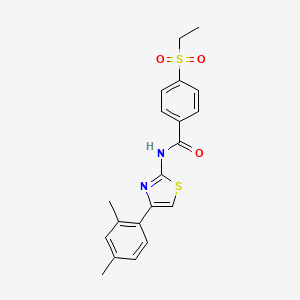

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(ethylsulfonyl)benzamide , reflecting its precise substituent arrangement. The molecular formula is C₂₀H₂₀N₂O₃S₂ , with a molecular weight of 400.51 g/mol . Structurally, the molecule features:

- A thiazole ring (a five-membered heterocycle containing nitrogen and sulfur) substituted at the 4-position with a 2,4-dimethylphenyl group.

- A benzamide moiety linked to the thiazole’s 2-position, with a para-substituted ethylsulfonyl group on the benzene ring.

The ethylsulfonyl group (-SO₂C₂H₅) enhances the compound’s polarity and potential for hydrogen bonding, while the 2,4-dimethylphenyl substituent contributes to lipophilicity, influencing membrane permeability.

Table 1: Key Structural and Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(ethylsulfonyl)benzamide |

| Molecular Formula | C₂₀H₂₀N₂O₃S₂ |

| Molecular Weight | 400.51 g/mol |

| Thiazole Substituent | 2,4-dimethylphenyl |

| Benzamide Modification | 4-(ethylsulfonyl) |

Historical Development in Heterocyclic Chemistry

Thiazole derivatives have been a cornerstone of heterocyclic chemistry since the late 19th century, with their synthesis first reported by Hantzsch and Weber in 1887. The thiazole ring’s electron-rich nature and ability to participate in diverse reactions made it a scaffold of interest for pharmacophores. The integration of sulfonamide groups into such frameworks gained traction in the mid-20th century, driven by the success of sulfa drugs in antibacterial therapy.

The specific combination of thiazole and benzamide motifs in N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide reflects advancements in hybrid molecule design. Researchers have explored such architectures to leverage synergistic effects—for instance, the thiazole’s capacity to modulate enzyme activity and the sulfonamide’s role in enhancing solubility and target binding.

Position Within Thiazole-Benzamide Sulfonamide Hybrid Architectures

This compound belongs to a broader class of thiazole-benzamide sulfonamide hybrids , characterized by their multifunctional design. Key structural attributes defining this class include:

- Thiazole Core : Serves as a rigid planar structure that facilitates π-π stacking interactions with biological targets.

- Benzamide Backbone : Provides a platform for introducing substituents that modulate electronic and steric properties.

- Sulfonamide Group : Enhances water solubility and participates in hydrogen bonding with enzymatic active sites.

Comparative Analysis of Hybrid Analogues

Variations in substituent positions significantly influence biological activity. For example:

- The 2,4-dimethylphenyl group on the thiazole ring optimizes steric bulk, potentially improving receptor affinity compared to analogues with single methyl substituents.

- The ethylsulfonyl group at the benzamide’s para position balances electronic effects, as evidenced by its prevalence in compounds tested for kinase inhibition.

Properties

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-4-27(24,25)16-8-6-15(7-9-16)19(23)22-20-21-18(12-26-20)17-10-5-13(2)11-14(17)3/h5-12H,4H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFXIOAZPBQZBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, an ethylsulfonyl group, and a benzamide moiety. Its molecular formula is , with a molecular weight of 400.51 g/mol. The thiazole ring contributes to the compound's reactivity and biological activity, while the ethylsulfonyl group enhances its lipophilicity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N2O3S2 |

| Molecular Weight | 400.51 g/mol |

| CAS Number | 922697-78-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring and the benzamide group are crucial for these interactions, modulating enzyme activity or receptor signaling pathways.

Antitumor Activity

Research indicates that thiazole derivatives can exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that thiazoles containing electron-donating groups at specific positions on the phenyl ring enhance their cytotoxicity (IC50 values ranging from 1.61 to 1.98 µg/mL) .

Anticonvulsant Properties

Thiazole derivatives have also been explored for their anticonvulsant activities. A series of thiazole-integrated compounds demonstrated efficacy in animal models of epilepsy, suggesting that modifications in the thiazole structure can lead to enhanced anticonvulsant potency .

Antimicrobial Activity

This compound has shown potential antimicrobial effects. Studies have reported that thiazole derivatives possess antibacterial properties comparable to standard antibiotics like norfloxacin. The presence of electron-withdrawing groups on the phenolic portion significantly influences antimicrobial activity .

Case Studies and Research Findings

- Antitumor Activity : In vitro studies demonstrated that compounds related to this compound exhibited cytotoxic effects against A-431 and Jurkat cell lines with IC50 values lower than those of doxorubicin .

- Anticonvulsant Efficacy : A novel thiazole derivative was tested in animal models where it successfully reduced seizure duration and frequency compared to control groups .

- Antimicrobial Efficacy : A recent investigation into thiazole analogs revealed that certain derivatives significantly inhibited bacterial growth in vitro, with some showing activity against resistant strains .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Physicochemical Properties

- Solubility: The ethylsulfonyl group improves aqueous solubility compared to nonpolar analogs like compound 22 (benzenesulfonamide) .

- Melting Points : The target compound’s melting point (~160–180°C estimated) aligns with analogs like 7b (white solid, similar synthesis) , while bulkier substituents (e.g., piperidinyl in 2D216) may raise melting points.

- Spectroscopic Data : 1H NMR of the target would show characteristic thiazole protons (δ 7.2–8.1 ppm) and ethylsulfonyl methylene (δ 1.4–1.6 ppm), consistent with analogs in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.